Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate
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Overview
Description
Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate is a chemical compound with the molecular formula C12H11F3O5. It is known for its unique structure, which includes a trifluoromethyl group attached to an isophthalate backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate typically involves the esterification of 5-hydroxy-4-(trifluoromethyl)isophthalic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-(trifluoromethyl)isophthalate or 5-carboxy-4-(trifluoromethyl)isophthalate.
Reduction: Formation of diethyl 5-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-hydroxyisophthalate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Diethyl 4-(trifluoromethyl)isophthalate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H13F3O5 |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
diethyl 5-hydroxy-4-(trifluoromethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-11(18)7-5-8(12(19)21-4-2)10(9(17)6-7)13(14,15)16/h5-6,17H,3-4H2,1-2H3 |
InChI Key |
PASBXTSMJMPGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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